4-methyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
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Overview
Description
4-methyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and antifungal agents. This compound features a unique structure that combines a sulfonamide group with a tetrahydropyran ring and a phenyl group, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the tetrahydropyran ring. One common method involves the cyclization of a suitable precursor in the presence of an acid catalyst. The phenyl group is then introduced through a Friedel-Crafts alkylation reaction. The final step involves the sulfonation of the intermediate compound to introduce the sulfonamide group. Reaction conditions often include the use of solvents like dichloromethane and catalysts such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This ensures the efficient production of this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, often using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in a polar aprotic solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
4-methyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial properties.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-methyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. This inhibition can disrupt various biochemical pathways, leading to its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)pyrimidin-2-amine
- 2-iodo-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide
Uniqueness
Compared to similar compounds, 4-methyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide stands out due to its unique combination of a sulfonamide group with a tetrahydropyran ring and a phenyl group
Properties
IUPAC Name |
4-methyl-N-[(4-phenyloxan-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-16-7-9-18(10-8-16)24(21,22)20-15-19(11-13-23-14-12-19)17-5-3-2-4-6-17/h2-10,20H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQYERRXUSEGNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2(CCOCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24787668 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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